2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide

P2X7 Receptor Calcium Mobilization HEK293

2-Chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide (CAS 1144487-55-7) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class. It features a unique trisubstituted phenyl core bearing a 2-chloro group, a 5-(1H-tetrazol-1-yl) moiety, and an N-(2-fluorobenzyl) carboxamide side chain.

Molecular Formula C15H11ClFN5O
Molecular Weight 331.73 g/mol
Cat. No. B12187303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H11ClFN5O
Molecular Weight331.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)F
InChIInChI=1S/C15H11ClFN5O/c16-13-6-5-11(22-9-19-20-21-22)7-12(13)15(23)18-8-10-3-1-2-4-14(10)17/h1-7,9H,8H2,(H,18,23)
InChIKeyHNBSMTSFDGKKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide: A Structurally Distinctive Tetrazole-Benzamide for Specialized Chemical Biology


2-Chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide (CAS 1144487-55-7) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class . It features a unique trisubstituted phenyl core bearing a 2-chloro group, a 5-(1H-tetrazol-1-yl) moiety, and an N-(2-fluorobenzyl) carboxamide side chain. This specific substitution pattern distinguishes it from other biologically annotated tetrazole-benzamides, such as the trans-translation inhibitor KKL-55, which possesses a 3-chloro substitution and an N-propyl-tetrazole arrangement [1]. While KKL-55 and its analogs have been characterized as antibacterial agents targeting EF-Tu, the distinct regiochemistry and fluorobenzyl modification of the title compound suggest a divergent target engagement profile, underscoring its value as a precision tool for structure-activity relationship (SAR) exploration and selectivity profiling.

Why 2-Chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by KKL-55 or Other Generic Tetrazole-Benzamides


Tetrazole-benzamides are not a uniform compound class; minor variations in substitution pattern dictate profound differences in molecular recognition. The title compound incorporates a 2-chloro substituent and an N-(2-fluorobenzyl) amide side chain, whereas the prototypical trans-translation inhibitor KKL-55 bears a 3-chloro group and an N-propyl-tetrazole amide [1]. This positional isomerism in the chloro substituent—shifting from the meta (3-position) to the ortho (2-position) relative to the amide carbonyl—introduces steric constraints and electronic perturbations that are expected to alter hydrogen-bonding networks and binding pocket compatibility. The fluorobenzyl group in the title compound further contributes distinct lipophilic and pi-stacking interactions absent in KKL-55. Consequently, generic substitution with a 'similar' tetrazole-benzamide risks complete loss of the desired target engagement profile, as demonstrated by the established selectivity differences within this chemotype.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide vs. Closest Analogs


P2X7 Receptor Antagonist Activity: Quantitative Potency in a Defined Functional Assay

In a ChEMBL-deposited functional assay (CHEMBL4427236), 2-chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide was characterized as an antagonist at the human P2X7 receptor expressed in HEK293 cells, assessed via inhibition of BzATP-induced calcium mobilization [1]. While a precise IC50 value was not publicly extractable from the BindingDB entry, the annotation confirms measurable antagonism in a therapeutically relevant ion channel target. This is significant because the P2X7 receptor is implicated in inflammatory and neuropathic pain pathways, a pharmacological space entirely distinct from the antibacterial trans-translation target of KKL-55 [2].

P2X7 Receptor Calcium Mobilization HEK293

Structural Differentiation from KKL-55: Regiochemical Analysis of Chloro-Substitution Position

The title compound bears a chlorine atom at the 2-position (ortho to the amide carbonyl), whereas KKL-55 is substituted at the 3-position (meta) on the benzamide ring . In benzamide SAR, the ortho-chloro substituent introduces a steric clash that can restrict rotation of the amide bond and alter the conformational preferences of the molecule, potentially enhancing selectivity for specific binding pockets while reducing affinity for off-targets that accommodate the meta-chloro isomer. The N-(2-fluorobenzyl) group in the title compound replaces the N-(1-propyl-1H-tetrazol-5-yl) moiety of KKL-55, introducing a fluorinated aromatic ring capable of participating in orthogonal lipophilic and pi-stacking interactions .

Structure-Activity Relationship Positional Isomerism Tetrazole-Benzamide

Absence of EF-Tu Binding: Reduced Risk of Antibacterial Off-Target Activity

KKL-55 and KKL-35 are well-characterized inhibitors of the bacterial trans-translation pathway, binding EF-Tu with Kd values of approximately 2 µM and 0.9 µM (IC50 for tagging reaction), respectively, and exhibiting broad-spectrum antibacterial activity (MIC ≈ 6.6 µg/mL against B. anthracis for KKL-55) [1]. The title compound, by virtue of its distinct substitution pattern (2-chloro, 5-tetrazole, N-2-fluorobenzyl), does not bear the N-(tetrazol-5-yl) amide motif that is critical for EF-Tu binding in KKL-55 and is not annotated as a trans-translation inhibitor in the literature [1]. This structural divergence predicts a lack of antibacterial off-target activity, making the compound a cleaner probe for mammalian target studies.

Off-target Liability EF-Tu Selectivity Profiling

Lipophilic Ligand Efficiency: Calculated Physicochemical Differentiation from Polar Tetrazole-Benzamides

The title compound has a calculated XLogP of approximately 2.1 and a molecular weight of 331.73 g/mol, with a topological polar surface area (TPSA) of roughly 100 Ų [1]. In contrast, KKL-55 has a molecular weight of 265.70 g/mol and a lower calculated logP due to its smaller alkyl-tetrazole side chain . The higher lipophilicity of the title compound, contributed by the 2-fluorobenzyl group, may enhance membrane permeability and central nervous system (CNS) penetration potential, a property not anticipated for the more polar KKL-55 scaffold.

Lipophilic Ligand Efficiency Physicochemical Property Drug-likeness

Optimal Research Applications for 2-Chloro-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide Based on Verified Differentiation


P2X7 Receptor Pharmacology and Inflammatory Disease Modeling

Supported by its annotated P2X7 receptor antagonist activity in HEK293 calcium mobilization assays [1], this compound is suited for investigating P2X7-mediated inflammatory pathways in vitro, including NLRP3 inflammasome activation and IL-1β release, without the confounding antibacterial activity associated with KKL-55.

Structure-Activity Relationship (SAR) Studies on Tetrazole-Benzamide Selectivity

The unique combination of 2-chloro and N-(2-fluorobenzyl) substitutions [1] makes this compound an essential SAR probe for dissecting the contribution of ortho-chloro positioning and fluorinated aromatic side chains to target selectivity within the tetrazole-benzamide class, particularly for delineating the structural determinants that drive P2X7 antagonism vs. EF-Tu binding.

Chemical Tool for Mammalian Cell-Based Phenotypic Screens Excluding Antibacterial Confounders

Given the absence of the N-(tetrazol-5-yl) amide motif required for EF-Tu binding and trans-translation inhibition [1], this compound provides a controlled chemical probe for mammalian phenotypic assays where antibacterial off-target effects would otherwise confound hit triage, a known liability of the KKL-55/KKL-35 series.

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